molecular formula C13H15NO2 B14220471 1-(4-Acetylphenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 825633-03-2

1-(4-Acetylphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B14220471
CAS No.: 825633-03-2
M. Wt: 217.26 g/mol
InChI Key: CZJBANWWHTZACU-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound with a complex structure that includes an acetylphenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 4-acetylphenyl with dimethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Acetylphenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible effects on neurological conditions.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetylphenyl derivatives and dimethylamino compounds. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological effects.

Uniqueness

1-(4-Acetylphenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

825633-03-2

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C13H15NO2/c1-10(15)11-4-6-12(7-5-11)13(16)8-9-14(2)3/h4-9H,1-3H3

InChI Key

CZJBANWWHTZACU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C=CN(C)C

Origin of Product

United States

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